molecular formula C21H21N3O10S B12788202 2'-O-Acetyl-5'-O-benzoyl-beta-D-ribofuranosyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)

2'-O-Acetyl-5'-O-benzoyl-beta-D-ribofuranosyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)

Cat. No.: B12788202
M. Wt: 507.5 g/mol
InChI Key: UXCYJHAMTCUJIT-WJWCEJSTSA-N
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Description

2’Ac-5’PhCO-SpiroT is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound features a spirocyclic structure, which is characterized by two rings sharing a single atom. The presence of acetyl (Ac) and phenylcarbonyl (PhCO) groups further enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’Ac-5’PhCO-SpiroT typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable diol with a ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to acetylation and phenylcarbonylation reactions to introduce the Ac and PhCO groups, respectively. The reaction conditions often include the use of strong acids like trifluoromethanesulfonic acid (TfOH) and bases such as triethylamine or pyridine to facilitate the acylation reactions .

Industrial Production Methods

Industrial production of 2’Ac-5’PhCO-SpiroT may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2’Ac-5’PhCO-SpiroT undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or phenylcarbonyl groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new acetyl or phenylcarbonyl derivatives.

Scientific Research Applications

2’Ac-5’PhCO-SpiroT has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2’Ac-5’PhCO-SpiroT involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes, while its anticancer properties could be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2’Ac-5’PhCO-SpiroT include other spirocyclic molecules with acetyl and phenylcarbonyl groups, such as:

  • 2’Ac-5’PhCO-SpiroU
  • 2’Ac-5’PhCO-SpiroV
  • 2’Ac-5’PhCO-SpiroW

Uniqueness

What sets 2’Ac-5’PhCO-SpiroT apart from these similar compounds is its specific structural configuration and the presence of unique functional groups that confer distinct reactivity and biological activity. The combination of the spirocyclic core with acetyl and phenylcarbonyl groups enhances its versatility and potential for various applications .

Properties

Molecular Formula

C21H21N3O10S

Molecular Weight

507.5 g/mol

IUPAC Name

[(8R,9R)-9-acetyloxy-4-amino-8-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-6-yl]methyl benzoate

InChI

InChI=1S/C21H21N3O10S/c1-11-8-24(20(28)23-17(11)26)18-16(32-12(2)25)21(14(22)10-35(29,30)34-21)15(33-18)9-31-19(27)13-6-4-3-5-7-13/h3-8,10,15-16,18H,9,22H2,1-2H3,(H,23,26,28)/t15?,16-,18+,21?/m0/s1

InChI Key

UXCYJHAMTCUJIT-WJWCEJSTSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C3(C(O2)COC(=O)C4=CC=CC=C4)C(=CS(=O)(=O)O3)N)OC(=O)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C3(C(O2)COC(=O)C4=CC=CC=C4)C(=CS(=O)(=O)O3)N)OC(=O)C

Origin of Product

United States

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